molecular formula C17H27N5O3 B2878351 N-[2-[2-(3-Tert-butyl-1H-1,2,4-triazol-5-yl)morpholin-4-yl]-2-oxoethyl]-N-ethylprop-2-enamide CAS No. 2361745-55-1

N-[2-[2-(3-Tert-butyl-1H-1,2,4-triazol-5-yl)morpholin-4-yl]-2-oxoethyl]-N-ethylprop-2-enamide

Cat. No. B2878351
CAS RN: 2361745-55-1
M. Wt: 349.435
InChI Key: SHOJTJPUTQJYRZ-UHFFFAOYSA-N
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Description

BTTAA is a next-generation, water-soluble ligand for the copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC) that dramatically accelerates reaction rates and suppresses cell cytotoxicity . It is also known as 2- (4- ( (Bis ( (1- (tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid .


Molecular Structure Analysis

The molecular structure of the related compound, BTTAA, has an empirical formula of C19H30N10O2 and a molecular weight of 430.51 .


Chemical Reactions Analysis

BTTAA is used as a ligand in the copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of click chemistry .


Physical And Chemical Properties Analysis

BTTAA is a solid at room temperature and should be stored at 2-8°C . Its empirical formula is C19H30N10O2 .

Mechanism of Action

The mechanism of action for BTTAA involves its role as a ligand in the copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is used in bioconjugation in diverse chemical biology experiments .

Safety and Hazards

BTTAA is classified as a self-reactive substance. Precautionary measures include avoiding heat and keeping away from flames or sparks. In case of fire, use appropriate extinguishing media .

properties

IUPAC Name

N-[2-[2-(3-tert-butyl-1H-1,2,4-triazol-5-yl)morpholin-4-yl]-2-oxoethyl]-N-ethylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N5O3/c1-6-13(23)21(7-2)11-14(24)22-8-9-25-12(10-22)15-18-16(20-19-15)17(3,4)5/h6,12H,1,7-11H2,2-5H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHOJTJPUTQJYRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)N1CCOC(C1)C2=NC(=NN2)C(C)(C)C)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-[2-(3-Tert-butyl-1H-1,2,4-triazol-5-yl)morpholin-4-yl]-2-oxoethyl]-N-ethylprop-2-enamide

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